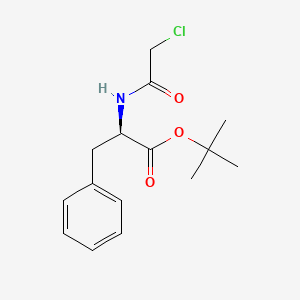

tert-butyl (2R)-2-(2-chloroacetamido)-3-phenylpropanoate

Description

Properties

IUPAC Name |

tert-butyl (2R)-2-[(2-chloroacetyl)amino]-3-phenylpropanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20ClNO3/c1-15(2,3)20-14(19)12(17-13(18)10-16)9-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,17,18)/t12-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEVWIVBKIHNFRW-GFCCVEGCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(CC1=CC=CC=C1)NC(=O)CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)[C@@H](CC1=CC=CC=C1)NC(=O)CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.78 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (2R)-2-(2-chloroacetamido)-3-phenylpropanoate typically involves the following steps:

Formation of the Chloroacetamido Intermediate: The starting material, 2-chloroacetic acid, is reacted with an amine to form the chloroacetamido intermediate. This reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a base like triethylamine.

Esterification: The chloroacetamido intermediate is then esterified with tert-butyl alcohol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid to form the desired ester.

Introduction of the Phenyl Group:

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems and advanced purification techniques such as chromatography and crystallization ensures the production of high-purity compounds.

Chemical Reactions Analysis

Nucleophilic Substitution at the Chloroacetamido Group

The chlorine atom in the chloroacetamido group (–NH–CO–CH2Cl) is susceptible to nucleophilic substitution (SN2), enabling diverse derivatization:

Mechanistic Insight : The reaction proceeds via a planar transition state, retaining the (R)-configuration at C2 due to the bulky tert-butyl group minimizing steric hindrance during substitution .

Hydrolysis of the tert-Butyl Ester

The tert-butyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid:

Stereochemical Stability : Acidic conditions preserve chirality, while prolonged basic hydrolysis may lead to partial racemization due to keto-enol tautomerism at the α-carbon.

Reduction of the Amide Group

Selective reduction of the amide to an amine is achievable under controlled conditions:

| Reducing Agent | Conditions | Product | Challenges |

|---|---|---|---|

| LiAlH4 | Anhydrous THF, −78°C → 0°C | tert-butyl (2R)-2-(2-chloroethylamino)-3-phenylpropanoate | Over-reduction of ester possible |

| BH3·THF | THF, 0°C, 2 hrs | Partial reduction to secondary amine | Lower selectivity |

Side Reactions : Competitive reduction of the ester to a primary alcohol is mitigated by using stoichiometric LiAlH4 at low temperatures.

Coupling Reactions via Activated Intermediates

The carboxylic acid (post-hydrolysis) participates in peptide coupling:

| Coupling Reagent | Conditions | Application | Efficiency |

|---|---|---|---|

| HATU/DIPEA | DMF, 0°C → RT | Conjugation with Boc-protected amino acids | 90–95% yield |

| EDCl/HOBt | CH2Cl2, −5°C | Solid-phase peptide synthesis | Requires pH control |

Example : Coupling with Boc-L-homophenylalanine using HATU yields a dipeptide precursor for antineoplastic agents .

Stability and Degradation Pathways

-

Thermal Stability : Decomposes above 150°C via cleavage of the tert-butyl group, releasing isobutylene.

-

Photodegradation : UV exposure induces radical formation at the chloroacetamido group, leading to dimerization .

Table 1: Comparative Reactivity of Functional Groups

| Group | Reactivity | Primary Reactions |

|---|---|---|

| Chloroacetamido | High (SN2) | Substitution with N-, S-, O-nucleophiles |

| tert-Butyl ester | Moderate | Acidic/basic hydrolysis |

| Phenyl ring | Low (electron-withdrawing) | Limited to electrophilic substitution |

Table 2: Optimal Conditions for Common Reactions

| Reaction | Temperature | Solvent | Catalyst |

|---|---|---|---|

| Amine substitution | 0–5°C | DMF | DIPEA |

| Acidic hydrolysis | 25–30°C | DCM | TFA |

| LiAlH4 reduction | −78°C → 0°C | THF | None |

Scientific Research Applications

Organic Synthesis

tert-butyl (2R)-2-(2-chloroacetamido)-3-phenylpropanoate serves as a versatile building block in organic synthesis. Its unique structure allows for various chemical transformations, facilitating the development of complex molecules. Researchers utilize this compound to create derivatives that may exhibit enhanced biological activities or novel properties.

Biological Research

In biological contexts, this compound is explored for its potential as a precursor in synthesizing bioactive molecules. It can serve as a probe to study enzyme-substrate interactions and protein-ligand binding dynamics. For instance, studies have indicated that compounds derived from this compound may interact with specific enzymes, influencing metabolic pathways relevant to disease processes .

Pharmaceutical Development

The pharmaceutical industry is particularly interested in this compound due to its potential role as an intermediate in drug synthesis. Its structural features enable the development of new therapeutic agents targeting various diseases. Ongoing research focuses on modifying its structure to improve efficacy and reduce side effects associated with existing medications.

Case Studies and Research Findings

-

Enzyme Interaction Studies:

Research has demonstrated that derivatives of this compound can modulate enzyme activity, providing insights into metabolic regulation mechanisms involved in cancer progression. -

Drug Development Initiatives:

Several pharmaceutical companies are investigating the use of this compound in synthesizing novel drug candidates aimed at treating chronic diseases. Its ability to form stable complexes with target proteins makes it a valuable asset in drug design .

Mechanism of Action

The mechanism of action of tert-butyl (2R)-2-(2-chloroacetamido)-3-phenylpropanoate depends on its specific application. In chemical reactions, it acts as a substrate or intermediate, participating in various transformations. In biological systems, it may interact with enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

tert-Butyl (2R)-2-(2-Chloroacetamido)-3-methylbutanoate

Methyl 2-(2-Chloroacetamido)-3-phenylpropanoate

- Molecular Formula: C₁₂H₁₄ClNO₃ (estimated)

- Molecular Weight : ~255.70 g/mol

- Key Differences :

- Methyl ester instead of tert-butyl, reducing steric bulk and increasing electrophilicity at the carbonyl carbon.

- Higher susceptibility to hydrolysis due to the less stable ester group.

- Applications : Discontinued commercial availability () suggests stability challenges, limiting its utility compared to tert-butyl derivatives .

tert-Butyl (4-(2-Chloroacetamido)phenyl)carbamate

2-Acetamido-3-(4-(tert-butyl)phenyl)propanoic Acid

- Molecular Formula: C₁₅H₂₁NO₃

- Molecular Weight : 263.33 g/mol

- Key Differences :

- Replaces the chloroacetamido group with acetamido and substitutes the ester with a carboxylic acid.

- Increased acidity (pKa ~4-5) and water solubility due to the carboxylic acid moiety.

- Applications : Useful in designing zwitterionic compounds or prodrugs requiring pH-dependent release .

Structural and Functional Analysis

Table 1: Comparative Properties of Key Analogs

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Key Features |

|---|---|---|---|---|

| Target Compound | C₁₅H₂₀ClNO₃ | 297.78 | Phenyl, tert-butyl, chloroacetamido | High lipophilicity, stereospecificity |

| tert-Butyl (2R)-3-methylbutanoate analog | C₁₁H₂₀ClNO₃ | 249.73 | Methyl, tert-butyl | Reduced steric hindrance |

| Methyl 3-phenylpropanoate analog | C₁₂H₁₄ClNO₃ | ~255.70 | Methyl ester, phenyl | Higher electrophilicity, lower stability |

| Carbamate derivative | C₁₃H₁₇ClN₂O₃ | ~296.74 | Phenyl carbamate | Enhanced hydrogen bonding |

| Propanoic acid derivative | C₁₅H₂₁NO₃ | 263.33 | Carboxylic acid, tert-butyl | pH-sensitive solubility |

Biological Activity

Tert-butyl (2R)-2-(2-chloroacetamido)-3-phenylpropanoate is a compound with significant potential in biological research and pharmaceutical applications. Its unique structural features allow it to function as a precursor in the synthesis of bioactive molecules and as a probe for studying enzyme-substrate interactions. This article explores the biological activity of this compound, synthesizing findings from diverse sources.

- Molecular Formula : C15H20ClNO3

- Molecular Weight : 297.78 g/mol

- CAS Number : 1583245-31-1

The compound's structure includes a tert-butyl group and a chloroacetamido moiety, contributing to its reactivity and potential biological interactions.

The biological activity of this compound can be attributed to its ability to interact with various biological targets, including enzymes and receptors. The chloroacetamido group enhances its binding affinity compared to other halogenated derivatives, allowing it to modulate enzymatic activity effectively.

Potential Mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, potentially affecting processes such as amyloid beta aggregation in neurodegenerative diseases.

- Protein-Ligand Interactions : It can serve as a ligand for specific receptors, influencing cellular signaling pathways.

1. Synthesis of Bioactive Molecules

This compound is utilized as a building block in organic synthesis, facilitating the creation of complex molecules with therapeutic potential. Its structural features make it an attractive intermediate in drug development.

2. Neuroprotective Studies

Recent studies have investigated the role of related compounds in neuroprotection against amyloid beta-induced toxicity, suggesting that similar structures might exhibit protective effects against neurodegenerative conditions like Alzheimer’s disease. For instance, compounds designed around the chloroacetamido framework have shown moderate protective effects in astrocytes against amyloid beta toxicity by reducing inflammatory cytokines such as TNF-α .

Data Table: Summary of Biological Activities

Case Study 1: Neuroprotective Effects

In vitro studies have demonstrated that compounds structurally related to this compound can protect astrocytes from amyloid beta-induced cell death. These studies indicated that treatment with these compounds resulted in reduced levels of inflammatory cytokines, suggesting a mechanism involving modulation of inflammatory responses .

Case Study 2: Synthesis and Application

Research has highlighted the utility of this compound as a precursor for synthesizing peptidomimetics with potential anti-cancer properties. The unique structural characteristics allow for modifications that enhance biological activity while maintaining stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.